

the discovery and synthesis process of Vorinostat

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An In-depth Technical Guide to the Discovery and Synthesis of Vorinostat

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a pioneering therapeutic agent in the field of epigenetics.[1][2] It belongs to the class of histone deacetylase (HDAC) inhibitors, which represent a novel approach to cancer therapy by targeting the enzymes that regulate gene expression.[2][3] Vorinostat was the first HDAC inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) on October 6, 2006, for the treatment of cutaneous manifestations in patients with cutaneous T-cell lymphoma (CTCL) who have persistent, worsening, or recurrent disease.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Vorinostat, tailored for researchers and professionals in drug development.

The Discovery of Vorinostat: From Observation to Targeted Therapy

The journey to Vorinostat's discovery began with a serendipitous observation in 1966 by Dr. Charlotte Friend, who noted that dimethyl sulfoxide (DMSO) could induce murine erythroleukemia cells to differentiate into normal erythrocytes. This finding intrigued Dr. Paul Marks of Memorial Sloan-Kettering and Dr. Ronald Breslow, a chemist at Columbia University. They initiated a collaborative effort to develop more potent analogs of DMSO with the goal of harnessing this differentiation-inducing property for cancer treatment.



Their systematic structure-activity relationship studies led them from the simple solvent DMSO to the development of suberoylanilide hydroxamic acid (SAHA). This optimization process ultimately uncovered SAHA's potent inhibitory activity against histone deacetylases, establishing a new class of targeted anticancer agents.

Chemical Synthesis of Vorinostat (SAHA)

Vorinostat (N-hydroxy-N'-phenyloctanediamide) is a small-molecule hydroxamic acid. The synthesis of Vorinostat can be accomplished through several routes, often involving the coupling of a suberoyl moiety with aniline, followed by the formation of the hydroxamic acid group. A common and high-yield synthetic procedure is outlined below.

Experimental Protocol: Synthesis of Vorinostat

This protocol is based on a reported high-yield synthesis method.

Step 1: Synthesis of Monomethyl Suberate

- Suberic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid for several hours.
- After the reaction is complete, the excess methanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield monomethyl suberate.

Step 2: Synthesis of Suberanilic Acid Methyl Ester

- Monomethyl suberate is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.
- Thionyl chloride is added dropwise, and the mixture is stirred for a few hours at room temperature to form the acid chloride.
- The solvent and excess thionyl chloride are removed in vacuo.



- The resulting crude acid chloride is dissolved in a fresh solvent and added dropwise to a cooled solution of aniline and a base (e.g., triethylamine or pyridine) in the same solvent.
- The reaction mixture is stirred overnight, then washed sequentially with dilute HCI, water, and brine.
- The organic phase is dried and concentrated to give suberanilic acid methyl ester.

Step 3: Synthesis of Suberanilic Acid

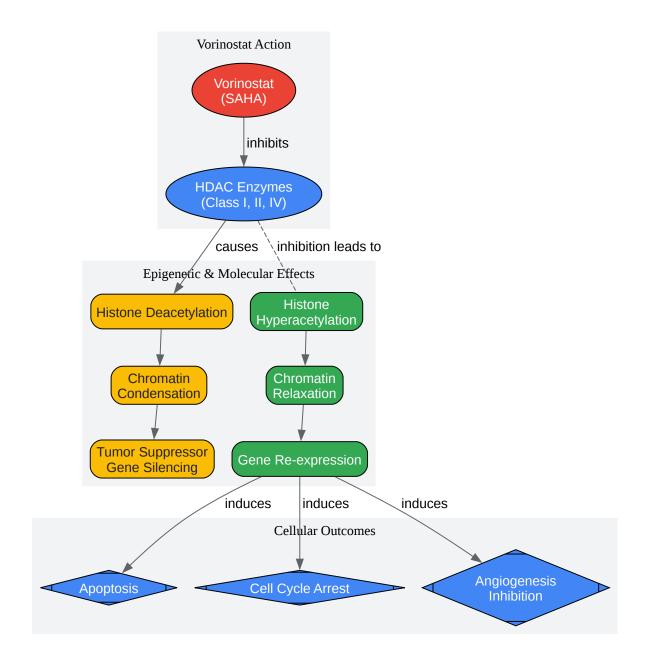
- The suberanilic acid methyl ester is dissolved in a mixture of methanol and water.
- An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until saponification is complete (monitored by TLC).
- The methanol is evaporated, and the remaining aqueous solution is acidified with dilute HCl to precipitate the product.
- The solid suberanilic acid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid)

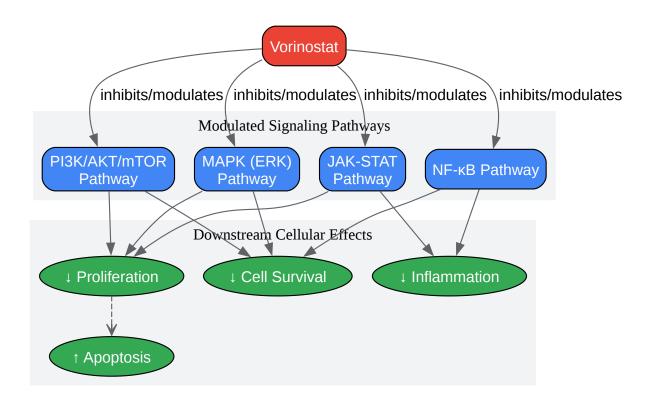
- Suberanilic acid is dissolved in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
- A coupling agent such as 1,1'-carbonyldiimidazole (CDI) is added, and the mixture is stirred to activate the carboxylic acid.
- In a separate flask, a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or triethylamine) is prepared in a suitable solvent.
- The activated suberanilic acid solution is then added to the hydroxylamine solution at a controlled temperature (e.g., 0 °C to room temperature).
- The reaction is stirred until completion. The final product, Vorinostat, is typically isolated and purified by crystallization or column chromatography, with reported yields as high as 79.8%.











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